An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoronitrobenzene: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoronitrobenzene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polysubstituted benzene derivatives are foundational to the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, 2-Bromo-4-chloro-5-fluoronitrobenzene stands out as a highly versatile intermediate, offering a unique combination of reactive sites and functionalities. Its molecular weight is 254.44 g/mol .[1] This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in medicinal chemistry, with a focus on its role in the development of targeted therapeutics. We will delve into its analytical characterization, reactivity profile, and essential safety protocols, offering a holistic resource for researchers leveraging this key building block.
Chemical Identity and Physicochemical Properties
Navigating the landscape of polysubstituted benzenes requires a clear understanding of isomeric forms. "2-Bromo-4-chloro-5-fluoronitrobenzene" specifies a precise arrangement of substituents on the benzene ring. However, it is crucial to distinguish it from its isomers, which possess the same molecular formula (C₆H₂BrClFNO₂) but different chemical structures and properties.
| Table 1: Isomers of Bromo-chloro-fluoro-nitrobenzene | |||
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-4-chloro-5-fluoronitrobenzene | 960000-99-1 | C₆H₂BrClFNO₂ | 254.44 |
| 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 | C₆H₂BrClFNO₂ | 254.44[1] |
| 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | 111010-08-3 | C₆H₂BrClFNO₂ | 254.44 |
Physicochemical Data for 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS 960000-93-5), a representative isomer:
| Table 2: Physicochemical Properties | |
| Property | Value |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol [1] |
| XLogP3 | 3.6[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Exact Mass | 252.89415 Da[1] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted nitrobenzenes like 1-bromo-4-chloro-5-fluoro-2-nitrobenzene typically involves the nitration of a corresponding halogenated benzene precursor. The nitro group is a powerful deactivating group for electrophilic aromatic substitution, making it strategically advantageous to introduce it at a later stage of the synthesis.[2]
A common synthetic approach is the nitration of a trihalogenated benzene. For instance, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene can be synthesized from 4-bromo-1-chloro-2-fluorobenzene.[3]
Experimental Protocol: Synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene[3]
This protocol details a laboratory-scale synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.
Step 1: Nitration
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In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, dissolve 4-bromo-1-chloro-2-fluorobenzene (8.4 g, 40 mmol) and ammonium nitrate in dichloromethane (DCM, 335 mL).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add trifluoroacetic anhydride (41.3 mL) to the solution via the dropping funnel over a period of 15 minutes, ensuring the temperature remains at 0 °C.
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After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 2: Work-up and Purification
-
Quench the reaction by carefully adding 560 mL of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with both DCM and ethyl acetate (EtOAc).
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and add silica gel.
-
Remove the solvent under reduced pressure.
-
Purify the residue using flash column chromatography with an elution gradient of 0 to 15% EtOAc in hexane to yield the final product.
Caption: Synthetic workflow for 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.
Reactivity and Application in Drug Discovery
The strategic placement of bromo, chloro, fluoro, and nitro groups on the benzene ring imparts a unique reactivity profile to 2-bromo-4-chloro-5-fluoronitrobenzene, making it a valuable scaffold in medicinal chemistry.
Reactivity Profile
The presence of the strongly electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAг).[4] The halogens, particularly those positioned ortho and para to the nitro group, can serve as excellent leaving groups in such reactions. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.
The fluorine atom, in particular, can enhance the rate of nucleophilic substitution due to its high electronegativity, which further polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex.
Caption: Reactivity of 2-Bromo-4-chloro-5-fluoronitrobenzene in SNAr reactions.
Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics.[5]
Halogenated aromatic compounds are key building blocks in the synthesis of many kinase inhibitors.[6] The unique substitution pattern of 2-bromo-4-chloro-5-fluoronitrobenzene allows for its use as a scaffold to which various functionalities can be added to achieve high affinity and selectivity for the target kinase. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of the final drug molecule.
Expected Analytical Profile
Definitive structural elucidation of 2-bromo-4-chloro-5-fluoronitrobenzene relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, each corresponding to a single proton. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and halogen substituents. The signals will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine. Carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.) will result in the splitting of carbon signals.[7] The carbon attached to the fluorine will exhibit a large one-bond coupling constant, while other carbons in the ring will show smaller, long-range couplings.
Mass Spectrometry (MS)
The mass spectrum of 2-bromo-4-chloro-5-fluoronitrobenzene will provide crucial information about its molecular weight and elemental composition.
-
Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).[8] This will appear as a cluster of peaks at m/z 253, 255, and 257.
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment through the loss of the nitro group (NO₂), the halogen atoms (Br, Cl), and potentially carbon monoxide (CO) from the ring. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.
Safety, Handling, and Disposal
As with all halogenated nitroaromatic compounds, 2-bromo-4-chloro-5-fluoronitrobenzene should be handled with care in a well-ventilated laboratory fume hood.
Hazard Identification
Based on data for structurally similar compounds, 2-bromo-4-chloro-5-fluoronitrobenzene is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a certified chemical fume hood is mandatory.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling Precautions: Avoid generating dust. Keep away from sources of ignition.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal
The disposal of 2-bromo-4-chloro-5-fluoronitrobenzene must be carried out in accordance with local, state, and federal regulations. The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9] Do not dispose of this chemical down the drain.
Caption: Recommended disposal workflow for halogenated nitroaromatic compounds.
Conclusion
2-Bromo-4-chloro-5-fluoronitrobenzene is a pivotal chemical intermediate with a molecular weight of 254.44 g/mol , whose value in modern organic synthesis, particularly in the realm of drug discovery, cannot be overstated. Its unique substitution pattern provides a versatile platform for the construction of complex molecular architectures, most notably in the development of targeted kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical profile, coupled with stringent adherence to safety protocols, will empower researchers to fully harness the potential of this important building block in their scientific endeavors.
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